molecular formula C90H88Cl5NP4Ru2 B3334555 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 944451-12-1

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Cat. No.: B3334555
CAS No.: 944451-12-1
M. Wt: 1687.0 g/mol
InChI Key: VHWUKCMTKLMMGR-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the reaction of ruthenium trichloride with ®-(+)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (H8-binap) in the presence of dimethylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the effectiveness of the catalyst in subsequent applications .

Chemical Reactions Analysis

Types of Reactions

®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] primarily undergoes catalytic reactions, including:

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas is commonly used as the reducing agent.

    Asymmetric Catalysis: The presence of chiral ligands, such as H8-binap, is essential for achieving high enantioselectivity.

Major Products

The major products of these reactions are chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The use of H8-binap as a ligand provides a distinct chiral environment that enhances the selectivity and reactivity of the catalyst .

Properties

CAS No.

944451-12-1

Molecular Formula

C90H88Cl5NP4Ru2

Molecular Weight

1687.0 g/mol

IUPAC Name

dichlororuthenium;dimethylazanium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;chloride

InChI

InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4

InChI Key

VHWUKCMTKLMMGR-UHFFFAOYSA-J

SMILES

CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]

Canonical SMILES

C[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
Reactant of Route 6
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

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